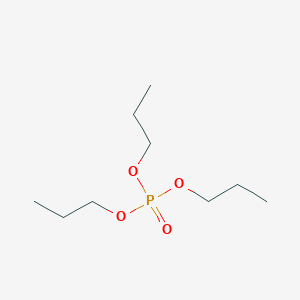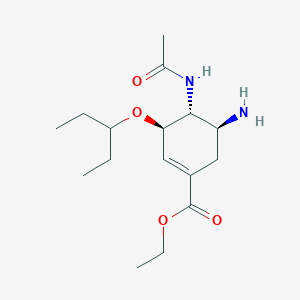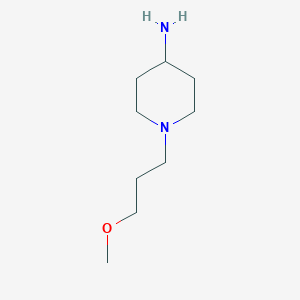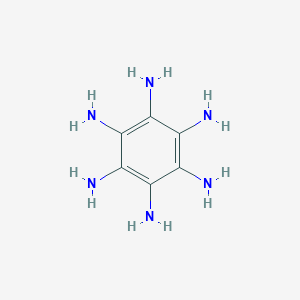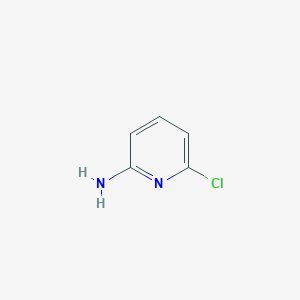
Amidepsine A
Vue d'ensemble
Description
Amidepsine A is a fungal metabolite isolated from the culture broth of Humicola sp. FO-2942 . It is known to inhibit Diacylglycerol acyltransferases (DGAT) activity .
Molecular Structure Analysis
Amidepsine A has a molecular formula of C29H29NO11 . Its formal name is 2,4-dimethoxy-6-methyl-benzoic acid, 4-[[4-[[ (1-carboxyethyl)amino]carbonyl]-3-hydroxy-5-methylphenoxy]carbonyl]-3-hydroxy-5-methylphenyl ester .Physical And Chemical Properties Analysis
Amidepsine A is a powder . It is soluble in methanol . Its molecular weight is 567.5 .Applications De Recherche Scientifique
Inhibition of Diacylglycerol Acyltransferase (DGAT)
Amidepsine A is known to inhibit DGAT, an enzyme that catalyzes the final step in triglyceride synthesis. This inhibition is significant because excessive triglyceride synthesis can lead to metabolic disorders such as fatty liver, obesity, and hypertriglyceridemia, which are risk factors for atherosclerosis and diabetes .
Potential Therapeutic Agent for Metabolic Disorders
Due to its inhibitory effect on DGAT, Amidepsine A has potential as a therapeutic agent for treating metabolic disorders. By preventing the excessive accumulation of triglycerides, it could be used to manage conditions like obesity and insulin resistance .
Research on Obesity and Fatty Liver Disease
Amidepsine A’s role in inhibiting triglyceride synthesis makes it a valuable compound for research into obesity and fatty liver disease. Studies involving DGAT-1 deficient mice have shown a protective phenotype against diet-induced obesity, suggesting that Amidepsine A could be used to explore new treatments for these conditions .
Study of Triglyceride Synthesis Pathways
Researchers can use Amidepsine A to study the biochemical pathways involved in triglyceride synthesis. Understanding these pathways is crucial for developing drugs that can regulate lipid metabolism and treat related diseases .
Development of Anti-atherosclerosis Drugs
By inhibiting the enzyme responsible for triglyceride synthesis, Amidepsine A could be instrumental in the development of drugs aimed at preventing atherosclerosis, a leading cause of heart disease .
Electrosynthesis of Amides
While not directly related to Amidepsine A, the compound belongs to the amide class, which is significant in electrosynthesis. Amides are essential in biological systems and the pharmaceutical industry, and greener routes for amide synthesis are a vital research goal. Amidepsine A could potentially inspire new methodologies in the electrosynthesis of amides .
Mécanisme D'action
Target of Action
Amidepsine A primarily targets Diacylglycerol Acyltransferase (DGAT) . DGAT is an enzyme that catalyzes the formation of triglycerides from diacylglycerol and Acyl-CoA . This reaction is considered the terminal and only committed step in triglyceride synthesis and is essential for the formation of adipose tissue .
Mode of Action
Amidepsine A inhibits DGAT activity, showing inhibitory effects in rat liver microsomes and Raji cells . It integrates into lipid bilayers due to its lipophilic properties, affecting membrane integrity and functionality . By altering the physical properties of cellular membranes, including fluidity, phase behavior, and permeability, Amidepsine A can disrupt normal cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by Amidepsine A is the triglyceride synthesis pathway . By inhibiting DGAT, Amidepsine A prevents the formation of triglycerides, which are essential components of adipose tissue . This disruption can lead to a cascade of effects within the cell, ultimately affecting cell viability .
Pharmacokinetics
As a lipophilic compound, it is likely to have good absorption and distribution within lipid environments, such as cell membranes
Result of Action
The inhibition of DGAT by Amidepsine A leads to an excessive accumulation of triacetylglycerol . This may cause conditions such as fatty liver, obesity, and hypertriglyceridemia, which may further lead to atherosclerosis, diabetes, and metabolic disorders .
Action Environment
As a lipophilic compound, its action is likely influenced by the lipid composition of the environment, such as the lipid composition of cell membranes
Safety and Hazards
Propriétés
IUPAC Name |
2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGKRCPZJSNFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amidepsine A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Amidepsine A?
A1: Amidepsine A is a potent and selective inhibitor of diacylglycerol acyltransferase (DGAT) [, ]. DGAT is a key enzyme involved in the final step of triacylglycerol (TAG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with acyl-CoA to form TAG. By inhibiting DGAT, Amidepsine A reduces TAG formation [].
Q2: What is the structural characterization of Amidepsine A?
A2: Amidepsine A is characterized as 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide []. Unfortunately, the exact molecular formula and weight are not provided in the provided abstracts.
Q3: How does Amidepsine A impact triacylglycerol formation in cells?
A3: Amidepsine A specifically inhibits TAG formation in living cells []. This was demonstrated in Raji cells, where the compound effectively reduced TAG levels, highlighting its ability to target DGAT activity within a cellular environment.
Q4: Are there other compounds similar to Amidepsine A?
A4: Yes, several other amidepsines (B, C, D, and E) have been isolated from the Humicola sp. fungus [, , ]. Amidepsine D is particularly notable as it has been identified as 2,4-di-O-methylgryphoric acid [].
Q5: Has Amidepsine A been tested in any disease models?
A5: While the provided abstracts do not detail specific disease models for Amidepsine A, research using other DGAT inhibitors, like xanthohumol and Amidepsine D, indicates a potential role for these compounds in regulating angiogenesis, a process important in tumor growth and development []. Further investigation is needed to determine if Amidepsine A shares similar properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








